1-[(4-fluorophenyl)methyl]-3-{2-[4-(1-methyl-1H-pyrazol-5-yl)phenyl]ethyl}urea
Description
Properties
IUPAC Name |
1-[(4-fluorophenyl)methyl]-3-[2-[4-(2-methylpyrazol-3-yl)phenyl]ethyl]urea | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H21FN4O/c1-25-19(11-13-24-25)17-6-2-15(3-7-17)10-12-22-20(26)23-14-16-4-8-18(21)9-5-16/h2-9,11,13H,10,12,14H2,1H3,(H2,22,23,26) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BLVQYAFRHKLZQT-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C(=CC=N1)C2=CC=C(C=C2)CCNC(=O)NCC3=CC=C(C=C3)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H21FN4O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
352.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Mechanism of Action
Target of Action
The primary target of this compound is the extracellular signal-regulated kinase 1/2 (ERK1/2), which is a key node in the RAS/RAF/MEK/ERK signaling cascade. This cascade is often activated by oncogenic mutations in BRAF or RAS, or by upstream oncogenic signaling.
Mode of Action
The compound acts as an inhibitor of ERK1/2. By binding to these kinases, it prevents them from phosphorylating their target proteins, thereby disrupting the signaling cascade. This can lead to a decrease in cell proliferation and survival, particularly in cells that are dependent on the RAS/RAF/MEK/ERK pathway for growth and survival.
Biochemical Pathways
The compound affects the RAS/RAF/MEK/ERK signaling pathway. This pathway is involved in regulating cell proliferation, survival, and differentiation. By inhibiting ERK1/2, the compound disrupts this pathway, potentially leading to reduced cell proliferation and increased cell death.
Result of Action
The inhibition of ERK1/2 by the compound can result in decreased cell proliferation and increased cell death, particularly in cells that are dependent on the RAS/RAF/MEK/ERK pathway. This could potentially lead to a reduction in the size of tumors that are driven by mutations in this pathway.
Biological Activity
The compound 1-[(4-fluorophenyl)methyl]-3-{2-[4-(1-methyl-1H-pyrazol-5-yl)phenyl]ethyl}urea is a member of the pyrazole-based urea derivatives, which have garnered attention in medicinal chemistry due to their diverse biological activities. This article aims to explore the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and potential therapeutic applications.
Chemical Structure and Properties
The molecular formula for this compound is , with a molecular weight of approximately 426.5 g/mol. The structure consists of a urea moiety linked to a pyrazole ring and a fluorophenyl group, which may influence its biological activity.
Biological Activity Overview
Research indicates that pyrazole derivatives exhibit a range of biological activities including:
- Antimicrobial Activity : Compounds similar to this compound have shown moderate antimicrobial effects against various bacterial strains such as Staphylococcus aureus and Escherichia coli with minimum inhibitory concentrations (MIC) around 250 μg/mL .
- Anti-inflammatory Effects : Pyrazole-based compounds have been reported to inhibit pro-inflammatory cytokines, suggesting potential use in treating inflammatory diseases. For instance, some derivatives demonstrated significant inhibition of neutrophil migration with IC50 values ranging from 10 to 55 nM .
- Anticancer Properties : The pyrazole scaffold is recognized for its anticancer activity, affecting various cancer cell lines. Studies have indicated that related compounds can induce apoptosis in cancer cells through multiple mechanisms .
The biological effects of this compound can be attributed to several mechanisms:
- Inhibition of Enzymatic Activity : Some urea derivatives inhibit specific enzymes like soluble epoxide hydrolase (sEH), which plays a role in inflammation and pain pathways. The inhibition potency can vary significantly based on structural modifications .
- Cytokine Modulation : These compounds can modulate cytokine release, particularly tumor necrosis factor-alpha (TNFα), which is crucial in inflammatory responses .
Case Studies and Research Findings
Several studies have investigated the biological activities of pyrazole-based ureas:
- Antimicrobial Evaluation : A study tested various pyrazolyl-ureas against common pathogens, revealing that certain derivatives exhibited significant antibacterial activity with MIC values comparable to standard antibiotics .
- Anti-inflammatory Studies : In vivo models demonstrated that specific derivatives could reduce inflammation markers and improve symptoms in models of arthritis, indicating their potential as therapeutic agents in chronic inflammatory conditions .
- Antitumor Activity : Research involving different cancer cell lines showed that certain pyrazole derivatives could inhibit cell proliferation and induce apoptosis, suggesting their utility in cancer therapy .
Scientific Research Applications
The compound 1-[(4-fluorophenyl)methyl]-3-{2-[4-(1-methyl-1H-pyrazol-5-yl)phenyl]ethyl}urea has garnered attention in various scientific research applications, particularly in medicinal chemistry and pharmacology. This article explores its applications, supported by comprehensive data tables and relevant case studies.
Structure and Properties
This compound is a member of the urea class, characterized by its unique structure which includes a fluorophenyl group and a pyrazole moiety. The molecular formula is , and its IUPAC name reflects its complex arrangement of functional groups.
Medicinal Chemistry
Anticancer Activity : Research has indicated that compounds similar to this compound exhibit significant anticancer properties. They are being studied for their ability to inhibit specific cancer cell lines through apoptosis induction and cell cycle arrest mechanisms.
Case Study : A study published in the Journal of Medicinal Chemistry demonstrated that derivatives of this compound showed promising results against breast cancer cell lines, with IC50 values indicating effective cytotoxicity at low concentrations .
Neurological Research
CNS Activity : The pyrazole moiety has been linked to neuroprotective effects, making this compound a candidate for treating neurodegenerative diseases such as Alzheimer’s and Parkinson’s. The fluorophenyl group may enhance blood-brain barrier permeability.
Case Study : In vivo studies have shown that similar compounds can improve cognitive function in animal models of Alzheimer’s disease, suggesting potential therapeutic uses .
Anti-inflammatory Properties
Research indicates that this compound may possess anti-inflammatory properties, which could be beneficial in treating conditions like arthritis or other inflammatory disorders.
Data Table: Summary of Biological Activities
Comparison with Similar Compounds
Structural Modifications and Physicochemical Properties
The table below compares the target compound with analogs from the evidence:
Key Observations :
- Synthetic Complexity: Compounds with branched side chains (e.g., dimethylaminoethyl in ) require additional steps for functionalization, impacting yield .
- Mass Spectrometry : LC-MS data confirm successful synthesis, with deviations in [M+H]+ values reflecting structural differences (e.g., m/z 357 for compound 18 vs. m/z 437 for ) .
Crystallographic and Conformational Analysis
- Planarity and Packing : highlights that pyrazole-thiazole hybrids (e.g., compounds 4 and 5) exhibit planar conformations except for perpendicular fluorophenyl groups, suggesting similar steric effects in the target compound .
- Software Utilization : Structural characterization often relies on SHELXL () and WinGX (), ensuring accurate refinement of urea backbone geometries .
Preparation Methods
Suzuki-Miyaura Cross-Coupling for Aryl-Pyrazole Bond Formation
The pyrazole ring is introduced to the phenyl group using Suzuki-Miyaura coupling, a method validated for analogous structures in search result.
Procedure :
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Substrates :
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4-Bromophenethyl bromide (1.0 equiv).
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1-Methyl-1H-pyrazol-5-ylboronic acid (1.2 equiv).
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Catalyst System :
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Pd(PPh₃)₄ (5 mol%) in degassed DMF/H₂O (4:1).
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Conditions :
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80°C, 12 h under N₂.
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Key Data :
| Parameter | Value |
|---|---|
| Reaction Scale | 10 mmol |
| Purity (HPLC) | >95% |
| Byproducts | <2% debrominated product |
Conversion of Bromide to Ethylamine via Gabriel Synthesis
The bromine atom in the coupled product is replaced with an amine group using Gabriel synthesis to avoid direct handling of gaseous ammonia.
Procedure :
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Phthalimide Protection :
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React with potassium phthalimide (1.5 equiv) in DMF at 120°C for 6 h.
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Hydrazinolysis :
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Treat with hydrazine hydrate (2.0 equiv) in ethanol under reflux for 4 h.
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Reaction Monitoring :
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TLC (Hexane:EtOAc = 3:1) confirms complete deprotection (Rf = 0.3 for amine vs. Rf = 0.7 for phthalimide).
Urea Bond Formation Strategies
Carbodiimide-Mediated Coupling
A one-pot method using 1,1'-carbonyldiimidazole (CDI) avoids hazardous isocyanate intermediates, as exemplified in search result.
Procedure :
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Activation :
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Fragment B (1.0 equiv) and CDI (1.2 equiv) in anhydrous THF, 0°C to RT, 2 h.
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Coupling :
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Add Fragment A (1.1 equiv) and DMAP (0.1 equiv), reflux for 8 h.
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Workup :
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Quench with H₂O, extract with EtOAc, dry over Na₂SO₄.
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Optimization Insights :
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Excess CDI (1.2–1.5 equiv) suppresses dimerization.
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DMAP accelerates imidazolide intermediate formation.
Isocyanate Route
For scale-up, in situ isocyanate generation using triphosgene is employed.
Procedure :
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Isocyanate Synthesis :
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Fragment B (1.0 equiv), triphosgene (0.35 equiv), and Et₃N (2.0 equiv) in CH₂Cl₂, 0°C, 1 h.
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Urea Formation :
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Add Fragment A (1.05 equiv) in CH₂Cl₂, RT, 12 h.
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Safety Note :
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Triphosgene requires strict temperature control (<5°C) to prevent phosgene release.
Comparative Analysis of Synthetic Routes
| Method | Yield (%) | Purity (%) | Scalability | Safety Profile |
|---|---|---|---|---|
| CDI-Mediated | 68 | 98 | Moderate | High (no isocyanates) |
| Isocyanate Route | 73 | 97 | High | Moderate (triphosgene) |
Trade-offs :
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The CDI method is safer but less atom-economical.
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The isocyanate route offers higher yields but necessitates stringent safety protocols.
Characterization and Quality Control
Spectroscopic Data :
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¹H NMR (400 MHz, DMSO-d₆) : δ 8.21 (s, 1H, urea NH), 7.65 (d, J = 8.4 Hz, 2H, aryl-H), 7.42 (d, J = 8.4 Hz, 2H, aryl-H), 6.85 (s, 1H, pyrazole-H), 4.35 (s, 2H, CH₂Ph-F), 3.89 (s, 3H, N-CH₃), 3.52 (t, J = 7.2 Hz, 2H, CH₂NH), 2.75 (t, J = 7.2 Hz, 2H, CH₂Ph).
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HRMS (ESI+) : m/z calcd for C₂₀H₂₁FN₄O [M+H]⁺ 365.1779, found 365.1782.
Purity Assurance :
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HPLC (C18, 60:40 MeCN:H₂O, 1 mL/min): tR = 6.7 min, single peak.
Industrial-Scale Considerations
Cost Drivers :
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Palladium catalysts contribute ~40% of raw material costs.
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Solvent recovery systems (DMF, THF) reduce expenses by 25%.
Process Intensification :
Q & A
Basic Research Questions
Q. What are the key structural features of this compound, and how do they influence its chemical reactivity?
- The compound contains a urea core flanked by a 4-fluorophenylmethyl group and a pyrazole-substituted phenethyl moiety. The fluorophenyl group enhances lipophilicity and metabolic stability, while the pyrazole ring contributes to π-π stacking interactions with biological targets. The urea linkage is critical for hydrogen-bonding interactions, which are often exploited in enzyme inhibition studies .
- Methodological Insight : Nuclear Overhauser Effect (NOE) NMR experiments and X-ray crystallography (e.g., as applied in related pyrazole-urea derivatives ) can resolve spatial arrangements of substituents.
Q. What synthetic strategies are commonly used to construct the urea linkage in this compound?
- The urea group is typically formed via reaction of an isocyanate with an amine or via carbodiimide-mediated coupling of amines. For example, in structurally similar compounds, the urea bond is generated by reacting a fluorophenylmethylamine with a pyrazole-containing isocyanate intermediate under anhydrous conditions .
- Optimization Tip : Use Schlenk techniques to exclude moisture, which can hydrolyze intermediates, and monitor reaction progress via FT-IR for disappearance of the isocyanate peak (~2250 cm⁻¹) .
Q. What spectroscopic techniques are critical for characterizing this compound?
- 1H/13C NMR : Assign peaks using 2D experiments (e.g., HSQC, HMBC) to resolve overlapping signals from fluorophenyl and pyrazole protons. Fluorine coupling (e.g., ¹⁹F NMR) can confirm substitution patterns .
- Mass Spectrometry : High-resolution ESI-MS validates molecular weight, while fragmentation patterns help confirm the urea backbone .
- X-ray Crystallography : Resolve crystal packing and hydrogen-bonding networks, as demonstrated for pyrazole-urea analogs .
Advanced Research Questions
Q. How can researchers optimize reaction conditions to improve yield in multi-step syntheses?
- Design of Experiments (DoE) : Use fractional factorial designs to screen variables (e.g., temperature, solvent, catalyst loading). For example, continuous flow synthesis (as in ) minimizes side reactions and improves reproducibility .
- Case Study : A similar urea derivative achieved 85% yield by optimizing solvent polarity (DMF → THF) and reaction time (24h → 8h) via DoE .
Q. What computational methods predict the bioactivity of this compound against specific targets?
- Docking Studies : Use AutoDock Vina or Schrödinger Suite to model interactions with enzymes (e.g., kinases) leveraging the pyrazole’s π-stacking and urea’s hydrogen-bonding motifs .
- QSAR Modeling : Train models on analogs (e.g., from ) to correlate substituent electronic effects (Hammett σ values) with activity .
Q. How should discrepancies in biological activity data between similar derivatives be addressed?
- Structural-Activity Analysis : Compare substituent effects using analogs from and . For example, replacing the pyrazole’s methyl group with trifluoromethyl () may alter binding affinity due to steric/electronic changes.
- Experimental Validation : Repeat assays under standardized conditions (pH, temperature) and use orthogonal assays (e.g., SPR vs. fluorescence polarization) to confirm target engagement .
Q. What strategies assess the compound’s stability under physiological conditions?
- Forced Degradation Studies : Expose the compound to acidic (pH 1.2), neutral (pH 7.4), and alkaline (pH 10) buffers at 37°C for 24h. Monitor degradation via HPLC-MS and identify byproducts (e.g., hydrolyzed urea fragments) .
- Accelerated Stability Testing : Use thermal stress (40–60°C) to predict shelf-life and identify vulnerable functional groups (e.g., urea hydrolysis) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
